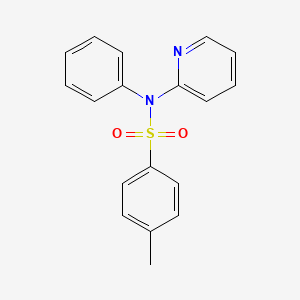![molecular formula C17H12O4 B5709645 6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5709645.png)
6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as XN-1 and has been found to have various biochemical and physiological effects on the body.
Mechanism of Action
The mechanism of action of 6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth. Additionally, this compound has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate has various biochemical and physiological effects on the body. This compound has been found to have anti-inflammatory properties and can reduce the production of certain inflammatory cytokines. Additionally, this compound has been found to have analgesic properties and can reduce pain in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate in lab experiments is its potential use in cancer research. This compound has been found to have anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been found to have neuroprotective effects, which may make it useful in the study of neurodegenerative diseases.
However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of this compound.
Future Directions
There are several future directions for research on 6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate. One area of research is in the development of new cancer treatments. This compound has been found to have anti-cancer properties and may be useful in the development of new cancer drugs.
Another area of research is in the study of neurodegenerative diseases. This compound has been found to have neuroprotective effects and may be useful in the development of new treatments for diseases such as Alzheimer's and Parkinson's.
Finally, more research is needed to fully understand the mechanism of action of this compound. This will help researchers better understand how this compound works and may lead to the development of new drugs and treatments.
In conclusion, 6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have anti-cancer and neuroprotective properties and may be useful in the development of new drugs and treatments. However, more research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
The synthesis method of 6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate involves the reaction of 3-cyclopropyl-7-hydroxychromen-4-one with ethyl chloroformate in the presence of a base. This reaction results in the formation of 6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate. The yield of this reaction is typically around 70%.
Scientific Research Applications
6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate has been studied for its potential use in scientific research. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c18-16(10-5-6-10)20-11-7-8-13-12-3-1-2-4-14(12)17(19)21-15(13)9-11/h1-4,7-10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMJIUWMVNRFRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

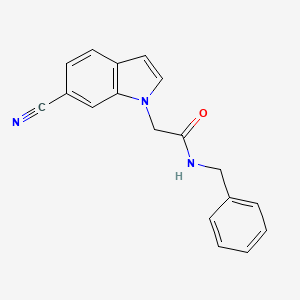
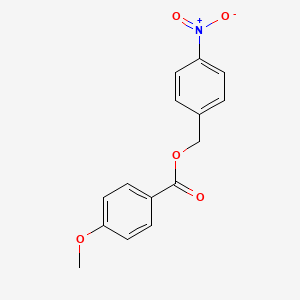

![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(2,3-dimethylphenyl)quinazolin-4(3H)-one](/img/structure/B5709606.png)
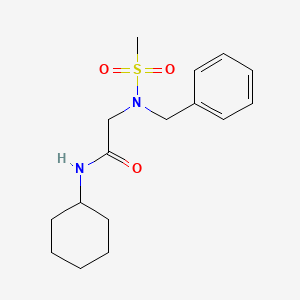
![3-({[(4-ethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5709616.png)
![3-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5709620.png)
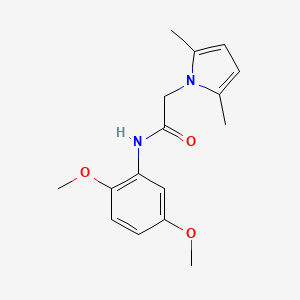
![1-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B5709632.png)


![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5709653.png)
![1-[(2-bromo-4-isopropylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5709654.png)
